
Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate is a synthetic organic compound characterized by a tert-butyl group attached to a cycloheptane ring, which also contains amino and difluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group using tert-butyl dicarbonate (Boc2O) in the presence of a suitable catalyst such as Amberlyst-15 in ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate group can produce alcohols or aldehydes.
Scientific Research Applications
Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the unique structural features of the compound. The pathways involved can vary depending on the specific application, but generally involve binding to active sites and modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-amino-4,4-difluorocyclohexane-1-carboxylate: Similar structure but with a six-membered ring.
Tert-butyl 5-amino-4,4-difluorocyclooctane-1-carboxylate: Similar structure but with an eight-membered ring.
Tert-butyl 5-amino-4,4-difluorocyclopentane-1-carboxylate: Similar structure but with a five-membered ring.
Uniqueness
Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate is unique due to its seven-membered ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and conformational dynamics in cycloalkanes .
Properties
IUPAC Name |
tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)8-4-5-9(15)12(13,14)7-6-8/h8-9H,4-7,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJMHHIBOMAOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(C(CC1)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(4-methylphenyl)amino]methyl}-2-methoxyphenol](/img/structure/B2471133.png)
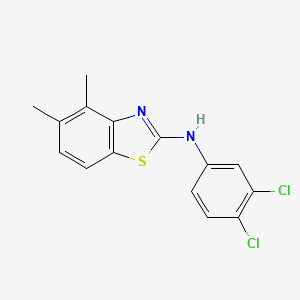
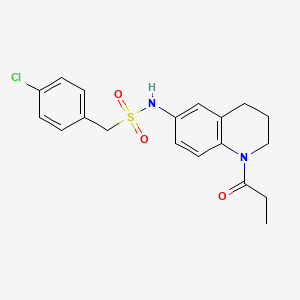


![N'-(3-acetamidophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2471141.png)
![N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2471143.png)
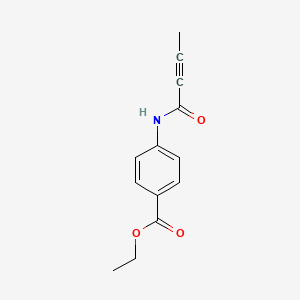
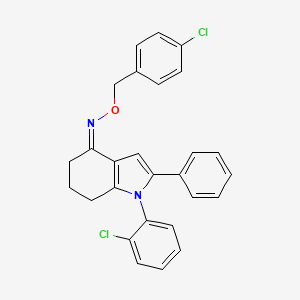
![4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide](/img/structure/B2471146.png)
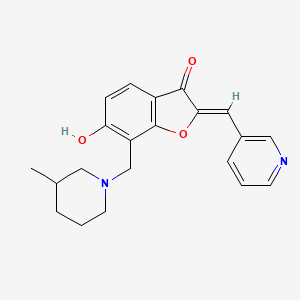
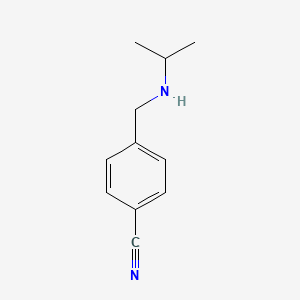
![Ethyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2471154.png)
![3-(4-fluorophenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471155.png)
